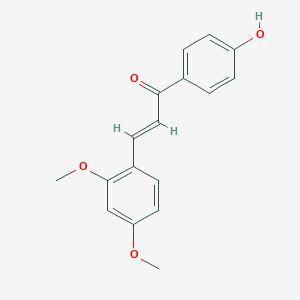

4'-Hydroxy-2,4-dimethoxychalcone

Description

an antiprotozoal agent

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEYYODFMSUKGY-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Occurrence of 4'-Hydroxy-2,4-dimethoxychalcone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and quantitative analysis of 4'-Hydroxy-2,4-dimethoxychalcone, a chalcone of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family. These compounds are recognized for their diverse biological activities. This guide focuses on the known botanical sources of this compound and the scientific protocols for its extraction and purification.

Natural Sources

The primary natural source of this compound is the red resin, commonly known as "dragon's blood," obtained from various species of the Dracaena genus.[1][2][3] Specifically, it has been identified in the resin of Dracaena cochinchinensis and Dracaena draco.[1][2][3][4][5] The resin is produced by the plant as a defense mechanism in response to injury.[6] While flavonoids are major constituents of dragon's blood, the specific concentration of this compound can vary.[7][8]

In addition to the primary chalcone, several structurally related dihydrochalcone derivatives have also been isolated from Dracaena resin, including 4'-hydroxy-4,2'-dimethoxy-dihydrochalcone and 4'-hydroxy-2,4-dimethoxydihydrochalcone.[1][3][9][10]

Quantitative Data

Precise quantitative data for the yield of this compound from Dracaena resin is not extensively reported in the available literature. However, studies on the flavonoid content of dragon's blood provide context for the concentration of related compounds. For instance, analysis of flavonoids from the tissue culture of Dracaena cambodiana showed the presence of major dihydrochalcones at concentrations of 15.70 mg/L and 7.10 mg/L. While not the specific target compound, this indicates that chalcones can be significant components of the resin's flavonoid profile.

| Plant Source | Part Used | Compound | Quantity/Yield | Reference |

| Dracaena cochinchinensis | Resin | This compound | Present, not quantified | [1][2][3] |

| Dracaena draco | Resin | This compound | Present, not quantified | [4][5] |

| Dracaena cochinchinensis | Resin | 4'-hydroxy-4,2'-dimethoxy-dihydrochalcone | Present, not quantified | [1][3] |

| Dracaena cochinchinensis | Resin | 4'-hydroxy-2,4-dimethoxydihydrochalcone | Present, not quantified | [10][11] |

Experimental Protocols

The isolation and purification of this compound from Dracaena resin typically involve solvent extraction followed by chromatographic techniques. While a single, standardized protocol is not universally established, the following represents a composite methodology based on published phytochemical investigations of Dracaena species.[12][13]

Extraction

The dried and powdered resin of Dracaena cochinchinensis is extracted with a suitable organic solvent. Methanol is a commonly used solvent for the extraction of flavonoids.[12] The extraction is typically performed at room temperature with stirring over an extended period, followed by filtration and concentration of the extract under reduced pressure.

Fractionation

The crude extract is often subjected to a preliminary fractionation to separate compounds based on polarity. This can be achieved by liquid-liquid partitioning using a series of immiscible solvents with increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

Chromatographic Purification

The flavonoid-rich fractions, typically the chloroform and ethyl acetate fractions, are then subjected to further purification using various chromatographic methods.

-

Column Chromatography (CC): This is a primary technique for the separation of compounds. Silica gel is a common stationary phase, and elution is performed with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.[13]

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used for the purification of phenolic compounds. Methanol is a typical eluent.

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is employed for the final purification of the isolated compounds to achieve high purity.[14][15] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[14][15]

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed chemical structure.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Visualizations

The following diagrams illustrate the general workflow for the isolation of this compound and a conceptual representation of the biosynthetic origin of chalcones.

Caption: General experimental workflow for the isolation of this compound.

Caption: Simplified biosynthetic pathway leading to the formation of chalcones.

References

- 1. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A new dihydrochalcone from dragon's blood, red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenolic compounds of Dragon's blood from Dracaena draco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dragon’s blood secretion and its ecological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Bioprotective properties of Dragon's blood resin: In vitro evaluation of antioxidant activity and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dihydrochalcones and homoisoflavanes from the red resin of Dracaena cochinchinensis (Chinese dragon's blood) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari (Dragon’s Blood Tree) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Physicochemical Properties of 4'-Hydroxy-2,4-dimethoxychalcone (CAS: 151135-64-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4'-Hydroxy-2,4-dimethoxychalcone, a naturally occurring chalcone with significant biological activities. This document details its chemical identity, physical and chemical properties, and provides insights into experimental protocols for its characterization. Furthermore, a proposed signaling pathway associated with its biological activity is presented.

Chemical Identity and Structure

This compound, identified by the CAS number 151135-64-7, is a flavonoid precursor found in the red herbal resin of Dracaena cochinchinensis.[1][2][3][4] Its chemical structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 151135-64-7 |

| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one[5][6] |

| Molecular Formula | C₁₇H₁₆O₄[1][5][7] |

| SMILES | COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC[5][6] |

| InChIKey | LNEYYODFMSUKGY-UXBLZVDNSA-N[5][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 284.31 g/mol | [7][8] |

| Appearance | Powder, Solid, Light yellow to yellow | [3][5][7][9] |

| Melting Point | Data not available | [10] |

| Boiling Point | 500.1 ± 50.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 185.8 ± 23.6 °C (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][11] |

| Purity | Typically ≥98% (as supplied by vendors) | [7] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and quality control of this compound. The following sections outline standard methodologies for determining its key physicochemical properties.

Synthesis via Claisen-Schmidt Condensation

A general and widely used method for the synthesis of chalcones is the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.

-

Reaction Workflow:

Determination of Melting Point

The melting point is a critical indicator of purity.

-

Protocol:

-

Ensure the purified this compound is thoroughly dried.

-

Pack a small amount of the crystalline solid into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds.

-

Instrumentation and Conditions (Adapted from similar chalcone analysis):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by UV-Vis spectral analysis (typically in the range of 300-400 nm for chalcones).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent like methanol.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the chemical structure.

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

The resulting spectra are analyzed to confirm the connectivity of atoms and the stereochemistry of the double bond.

-

Biological Activity and Proposed Signaling Pathway

This compound exhibits a range of biological activities, including antimalarial, antibacterial, and antifungal properties. [1][3][12]The antimalarial activity of similar chalcones has been linked to the inhibition of the Plasmodium falciparum ferredoxin (Fd) and NADP⁺ reductase (FNR) system, which is crucial for the parasite's survival.

Below is a proposed signaling pathway illustrating the potential mechanism of antimalarial action.

-

Proposed Antimalarial Signaling Pathway:

Proposed inhibition of the Fd-FNR pathway in P. falciparum.

Conclusion

This compound is a promising natural product with significant therapeutic potential. This guide provides a foundational understanding of its physicochemical properties and the experimental methodologies required for its characterization. The elucidation of its precise mechanisms of action through further research will be crucial for its development as a potential therapeutic agent.

References

- 1. studylib.net [studylib.net]

- 2. rsc.org [rsc.org]

- 3. This compound | CAS#:151135-64-7 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. Antagonistic antimalarial properties of a methoxyamino chalcone derivative and 3-hydroxypyridinones in combination with dihydroartemisinin against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide on the Biological Activity of 4'-Hydroxy-2,4-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4'-Hydroxy-2,4-dimethoxychalcone (CAS No. 151135-64-7) is a natural flavonoid compound found in the red herbal resin of Dracaena cochinchinensis[1][2]. As a member of the chalcone family, which are precursors to flavonoids, this molecule has been investigated for various biological activities. Chalcones are characterized by an open-chain α,β-unsaturated ketone core connecting two aromatic rings, a structure that lends itself to a wide range of pharmacological effects. This document provides an in-depth technical overview of the currently documented biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated molecular pathways. The primary activities reported include antimalarial, antiprotozoal, antibacterial, and antifungal effects[1][3][4]. This guide consolidates the available data to serve as a resource for researchers in pharmacology and drug development.

Quantitative Biological Data

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: Antimalarial Activity

| Target Organism | Strain(s) | Parameter | Value | Reference(s) |

| Plasmodium falciparum | D6 (chloroquine-sensitive) | IC₅₀ | 4.2 µM | [1] |

| Plasmodium falciparum | W2 (chloroquine-resistant) | IC₅₀ | 4.8 µM | [1] |

Table 2: In Vivo Pharmacokinetic Properties

| Animal Model | Dosage & Route | T₁/₂ (Half-life) | Cₘₐₓ (Max. Concentration) | AUC (Area Under Curve) | Reference(s) |

| ICR Mice (4-5 weeks old) | 160 mg/kg (Oral) | 1.94 hours | 158 ng/mL | 384 ng•h/mL | [1][2] |

Profile of Biological Activities

Antimalarial Activity

This compound demonstrates notable activity against the malaria parasite Plasmodium falciparum. It is effective against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains, with IC₅₀ values of 4.2 µM and 4.8 µM, respectively[1]. This suggests that its mechanism of action may differ from that of traditional quinoline-based antimalarials and could be valuable in overcoming drug resistance.

Anti-inflammatory and Anti-melanogenic Activity

While specific quantitative data for this compound is limited, a comparative study of 2'-hydroxy-2-methoxychalcone derivatives investigated its effects on inflammation and melanin synthesis. In this study, this compound (referred to as 2,4-DMC) was shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and reduce melanin synthesis in α-melanocyte-stimulating hormone (α-MSH)-induced B16F10 melanoma cells. Although found to be less potent than its 2,6'-dimethoxy isomer, the study indicated that the compound modulates the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways to exert these effects.

Other Reported Activities

The compound is broadly reported to possess antibacterial, antifungal, and antiprotozoal properties, though specific quantitative data such as Minimum Inhibitory Concentrations (MIC) or IC₅₀ values against relevant species are not detailed in the provided search results[1][3][4].

Signaling Pathways and Experimental Workflows

Inflammatory Signaling Pathway Modulation

Chalcones commonly exert anti-inflammatory effects by interfering with key signaling cascades in immune cells like macrophages. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream pathways like NF-κB and MAPK. These pathways lead to the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. This compound is suggested to inhibit these processes.

Caption: LPS-induced inflammatory signaling via NF-κB and MAPK pathways.

General Experimental Workflow for In Vitro Screening

The discovery of biological activities for compounds like this compound typically follows a standardized screening process to identify and quantify its effects on cellular models.

Caption: Standard workflow for in vitro screening of a novel compound.

Experimental Protocols

In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)

This protocol outlines a typical method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum cultures.

-

Parasite Culture: Aseptically maintain cultures of P. falciparum strains (e.g., D6 and W2) in human O+ erythrocytes at a 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Incubate cultures at 37°C in a controlled atmosphere of 5% O₂, 5% CO₂, and 90% N₂.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations for the assay.

-

Assay Procedure:

-

Synchronize parasite cultures to the ring stage using methods like sorbitol lysis.

-

In a 96-well microtiter plate, add 200 µL of the parasite culture (1% parasitemia, 2% hematocrit) to wells containing the serially diluted compound. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Incubate the plate for 48 hours under the standard culture conditions.

-

Following incubation, lyse the red blood cells and quantify parasite growth. A common method is the SYBR Green I-based fluorescence assay, which measures the proliferation of parasite DNA.

-

-

Data Analysis: Measure fluorescence using a microplate reader. Calculate the percentage of growth inhibition relative to the negative control for each compound concentration. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In Vivo Pharmacokinetic Study in Mice

This protocol describes a general procedure for assessing the pharmacokinetic profile of a compound after oral administration to mice[1][2].

-

Animal Model: Use male ICR mice (4-5 weeks old), acclimated for at least one week before the experiment. House animals under standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water. Fast the mice overnight before dosing.

-

Compound Administration: Prepare a formulation of this compound suitable for oral gavage (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose). Administer a single oral dose of 160 mg/kg to each mouse.

-

Sample Collection:

-

Collect blood samples (approximately 50-100 µL) via retro-orbital or tail-vein bleeding at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

-

Place blood samples into heparinized tubes and immediately centrifuge to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis (LC-MS/MS):

-

Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the compound in plasma.

-

Extract the compound from plasma samples, typically using protein precipitation or liquid-liquid extraction.

-

Inject the processed samples into the LC-MS/MS system.

-

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (T₁/₂, Cₘₐₓ, AUC) using non-compartmental analysis with software such as WinNonlin.

Conclusion

This compound is a natural product with demonstrated biological activities, most notably against drug-sensitive and drug-resistant strains of P. falciparum. Its favorable oral pharmacokinetic profile in mice suggests potential for further development. While preliminary data indicates roles in modulating inflammatory and melanogenic pathways, these areas, along with its reported antibacterial and antifungal effects, require more extensive investigation to establish quantitative efficacy and detailed mechanisms of action. This technical guide summarizes the foundational data necessary for directing future research into the therapeutic potential of this chalcone derivative.

References

The Pharmacological Profile of Substituted Chalcones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted chalcones, a class of aromatic ketones with a distinctive 1,3-diaryl-2-propen-1-one backbone, have emerged as a significant and versatile scaffold in medicinal chemistry. These compounds, found abundantly in nature as precursors to flavonoids, exhibit a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of substituted chalcones, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Synthesis of Substituted Chalcones

The most common and straightforward method for synthesizing substituted chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

General Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

Ethanol or Methanol

-

Aqueous solution of a strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a flask equipped with a stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous base solution to the cooled mixture with continuous stirring.

-

Allow the reaction to proceed at room temperature for a specified period (typically several hours), during which a precipitate of the chalcone will form.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product fully.

-

Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted chalcone.

Pharmacological Activities and Quantitative Data

Substituted chalcones have been extensively studied for a wide array of biological activities. The nature and position of substituents on the two aromatic rings play a crucial role in determining their potency and selectivity.

Anticancer Activity

Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2][3] Their cytotoxicity against various cancer cell lines is well-documented.

Table 1: Anticancer Activity of Selected Substituted Chalcones (IC50 values in µM)

| Compound/Substituent | Cell Line | IC50 (µM) | Reference |

| 4'-Hydroxy-2,4,6,3'-tetramethoxychalcone | K562 (Leukemia) | 0.03 | [4] |

| Brominated Chalcone Derivative | Gastric Cancer Cells | 3.57 - 5.61 | [2] |

| Chalcone-Pyrazole Hybrid | HCC (Liver Cancer) | 0.5 - 4.8 | [2] |

| Thiophene-Substituted Chalcone-Ruthenium Complex | HeLa (Cervical Cancer) | 22.9 - 76.8 | [2] |

| Chalcone with Diaryl Ether Moiety | MCF-7 (Breast Cancer) | 3.44 ± 0.19 | [5] |

| Chalcone with Diaryl Ether Moiety | HepG2 (Liver Cancer) | 4.64 ± 0.23 | [5] |

| Chalcone with Diaryl Ether Moiety | HCT116 (Colon Cancer) | 6.31 ± 0.27 | [5] |

| 2'-Amino-4-methylchalcone | Cancer Cells | 31 - 38 | [6] |

Anti-inflammatory Activity

Chalcones have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes, such as nitric oxide (NO), cyclooxygenases (COX), and lipoxygenases (LOX).

Table 2: Anti-inflammatory Activity of Selected Substituted Chalcones (IC50 values in µM)

| Compound/Substituent | Assay | IC50 (µM) | Reference |

| 2',5'-Dihydroxychalcone | Cyclooxygenase (COX) | 37.5 | [7] |

| Chalcone-Triazole Derivative | 15-Lipoxygenase (15-LOX) | 1.41 | [8] |

| Chalcone Derivative 2c | Lipoxygenase-1 (LOX-1) | 5.7 | [8] |

| Chalcone Hybrid 6a | COX-2 Inhibition | 1.103 | [9] |

| Chalcone Hybrid 6e | COX-2 Inhibition | 1.714 | [9] |

Antioxidant Activity

The antioxidant potential of chalcones is often evaluated by their ability to scavenge free radicals, a property attributed to the presence of hydroxyl and other electron-donating groups.

Table 3: Antioxidant Activity of Selected Substituted Chalcones (IC50 values)

| Compound/Substituent | Assay | IC50 | Reference |

| Chalcone Derivative JVF3 | DPPH | 61.4 µM | [10] |

| Chalcone Derivative JVC3 | ABTS | 53.76 µM | [10] |

| Chalcone Derivative JVC4 | ABTS | 50.34 µM | [10] |

| Chalcone Derivative 1 | DPPH | 0.58 ± 0.14 µM | [11] |

| Chalcone Derivative 1 | ABTS | 0.49 ± 0.3 µM | [11] |

| 4'-Phenylchalcone | DPPH | >100 µg/ml | [12] |

| 2'-Hydroxy Analog 4b | DPPH | ~30 µg/ml | [12] |

| Chalcone Derivative 5 | DPPH | >800 µg/mL | [13] |

| Chalcone Derivative 5 | ABTS | >800 µg/mL | [13] |

Antimicrobial Activity

Substituted chalcones have shown promising activity against a range of pathogenic bacteria and fungi. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).

Table 4: Antimicrobial Activity of Selected Substituted Chalcones (MIC values in µg/mL)

| Compound/Substituent | Microorganism | MIC (µg/mL) | Reference |

| Fluoro-substituted Chalcone 3 | C. albicans | 15.62 | [14] |

| Fluoro-substituted Chalcone 20 | C. albicans | 15.62 | [14] |

| Fluoro-substituted Chalcone 3 | C. glabrata | 31.25 | [14] |

| Fluoro-substituted Chalcone 13 | C. glabrata | 31.25 | [14] |

| Nitro-substituted Chalcone 6 | S. aureus | 50-100 | [1] |

| Nitro-substituted Chalcone 6 | E. coli | 100-125 | [1] |

| Nitro-substituted Chalcone 10 | C. albicans | 25 | [1] |

| Nitro-substituted Chalcone 12 | C. albicans | 25 | [1] |

| Chalcone Derivative 14 | T. rubrum | 16-32 | [15] |

Antidiabetic Activity

Certain chalcone derivatives have been found to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, suggesting their potential in managing diabetes.

Table 5: Antidiabetic Activity of Selected Substituted Chalcones (IC50 values in µM)

| Compound/Substituent | Enzyme | IC50 (µM) | Reference |

| Pyrrolidine-based Chalcone 3 | α-Amylase | 14.61 ± 0.12 | [16] |

| Pyrrolidine-based Chalcone 3 | α-Glucosidase | 25.38 ± 2.09 | [16] |

| Naphthalene-based Chalcones | α-Amylase | 1.25 ± 1.05 to 2.40 ± 0.09 | [17] |

Neuroprotective Activity

Emerging research indicates that some chalcones possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Table 6: Neuroprotective Activity of a Synthetic Chalcone Derivative

| Compound | Effect | Model | Reference |

| AN07 (2-Hydroxy-4'-methoxychalcone) | Increased cell viability and decreased apoptosis | MG-treated SH-SY5Y cells | [18] |

| Chalcone | Increased viability, decreased Caspase III and p53 | 6-OHDA-treated PC12 cells | [19] |

Experimental Protocols for Key Assays

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the pharmacological activities of substituted chalcones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[20][21][22]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Substituted chalcone solutions of varying concentrations

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the substituted chalcone and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen the antioxidant activity of compounds.

Materials:

-

DPPH solution in methanol

-

Substituted chalcone solutions of varying concentrations in methanol

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of the substituted chalcone in methanol.

-

Add a fixed volume of the DPPH solution to each dilution of the chalcone solution.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

-

The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antibacterial Activity: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[23][24][25][26][27]

Materials:

-

Bacterial strains

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile filter paper disks

-

Solutions of substituted chalcones at known concentrations

-

Standard antibiotic disks (positive control)

-

Solvent control disks (negative control)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacteria.

-

Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Impregnate sterile filter paper disks with a known concentration of the substituted chalcone solution.

-

Aseptically place the impregnated disks, along with standard antibiotic and solvent control disks, onto the surface of the inoculated agar plate.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is indicative of the antibacterial activity of the chalcone.

Signaling Pathways Modulated by Substituted Chalcones

Substituted chalcones exert their pharmacological effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, inflammation, and stress response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Many chalcones have been shown to inhibit the activation of NF-κB, thereby exerting their anti-inflammatory and anticancer effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijcea.org [ijcea.org]

- 11. researchgate.net [researchgate.net]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sid.ir [sid.ir]

- 20. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bds.berkeley.edu [bds.berkeley.edu]

- 23. "Screening a Library of Chalcone Derivatives for Antibacterial Properti" by Breena Z. Frazier [scholarworks.bellarmine.edu]

- 24. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 25. asm.org [asm.org]

- 26. microbenotes.com [microbenotes.com]

- 27. hardydiagnostics.com [hardydiagnostics.com]

The Antimicrobial Potential of 4'-Hydroxy-2,4-dimethoxychalcone: A Technical Guide for Researchers

An In-depth Review of a Promising Natural Compound for Novel Drug Development

Introduction

4'-Hydroxy-2,4-dimethoxychalcone is a natural chalcone derivative isolated from the red herbal resin of Dracaena cochinchinensis[1]. Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes the available data on its activity against a range of microorganisms, details relevant experimental protocols, and explores potential mechanisms of action.

Antimicrobial Spectrum: Current Data

While this compound has been reported to exhibit a wide range of biological activities, including antibacterial and antifungal properties, specific quantitative data on its antimicrobial spectrum remains limited in publicly available literature.[1] The following tables are presented to structure future findings and provide a framework for comparison with related chalcone compounds.

Antibacterial Activity

Quantitative data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a broad panel of bacteria are not extensively documented. The table below is intended to be populated as new research becomes available.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | Data not available | Data not available | |

| Streptococcus pyogenes | Positive | Data not available | Data not available | |

| Bacillus subtilis | Positive | Data not available | Data not available | |

| Escherichia coli | Negative | Data not available | Data not available | |

| Pseudomonas aeruginosa | Negative | Data not available | Data not available | |

| Klebsiella pneumoniae | Negative | Data not available | Data not available |

Antifungal Activity

Similarly, detailed data on the antifungal spectrum of this compound is an area requiring further investigation. The following table provides a template for organizing future experimental results.

| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | Yeast | Data not available | Data not available | |

| Cryptococcus neoformans | Yeast | Data not available | Data not available | |

| Aspergillus fumigatus | Mold | Data not available | Data not available | |

| Aspergillus niger | Mold | Data not available | Data not available | |

| Trichophyton rubrum | Dermatophyte | Data not available | Data not available |

Experimental Protocols

Standardized methodologies are crucial for determining the antimicrobial spectrum of compounds like this compound. The following are detailed protocols for key experiments, based on established practices for testing chalcones and other natural products.

Broth Microdilution Assay for MIC Determination

This method is widely used to determine the minimum inhibitory concentration of an antimicrobial agent.

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the chalcone stock solution across the wells to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Incubation: Inoculate the wells with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination using broth microdilution.

Determination of MBC/MFC

Following the MIC assay, the minimum bactericidal or fungicidal concentration can be determined.

-

Subculturing: Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

-

Plating: Spread the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the agar plates under appropriate conditions.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.

Mechanism of Action and Signaling Pathways

The precise mechanism by which this compound exerts its antimicrobial effects has not been fully elucidated. However, studies on other chalcones suggest several potential targets and pathways that may be relevant.

Potential Antibacterial Mechanisms

Chalcones are known to interfere with several key bacterial processes. Potential mechanisms for this compound could include:

-

Disruption of Bacterial Membranes: The lipophilic nature of chalcones may allow them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Inhibition of Efflux Pumps: Some chalcones have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This can lead to a synergistic effect when combined with conventional antibiotics.

-

Enzyme Inhibition: Chalcones may target and inhibit essential bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

-

Inhibition of Biofilm Formation: Several chalcones have demonstrated the ability to interfere with the formation of bacterial biofilms, which are a key factor in chronic infections and antibiotic resistance.

Potential Antifungal Mechanisms

The antifungal activity of chalcones may involve different mechanisms compared to their antibacterial action. A notable mechanism for some chalcones is the inhibition of heat shock protein 90 (Hsp90).

-

Hsp90 Inhibition: Hsp90 is a molecular chaperone that plays a critical role in the stress response and virulence of many fungal pathogens. Its inhibition can disrupt the calcineurin signaling pathway, which is essential for fungal survival and drug resistance. While this has been demonstrated for compounds like 2',4'-dihydroxychalcone, it represents a plausible mechanism for this compound that warrants investigation.

References

In Vivo Pharmacokinetics of 4'-Hydroxy-2,4-dimethoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of 4'-Hydroxy-2,4-dimethoxychalcone, a naturally occurring chalcone with recognized biological activities. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways to support further research and development.

Quantitative Pharmacokinetic Data

The in vivo pharmacokinetic profile of this compound has been characterized in a murine model. Following oral administration, the compound exhibits discernible absorption and a relatively short half-life. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Species | Dosage | Administration Route |

| Cmax (Maximum Plasma Concentration) | 158 ng/mL | ICR Mice | 160 mg/kg | Oral |

| T1/2 (Half-life) | 1.94 hours | ICR Mice | 160 mg/kg | Oral |

| AUC (Area Under the Curve) | 384 ng•h/mL | ICR Mice | 160 mg/kg | Oral |

| Data sourced from a study in four- to five-week-old ICR mice.[1] |

Experimental Protocols

The following sections detail the methodologies typically employed in the pharmacokinetic assessment of chalcones, based on available literature.

Animal Models and Dosing

-

Animal Model: In the cited study, four- to five-week-old ICR mice were used.[1] For similar compounds, male Wistar rats are also commonly used for pharmacokinetic studies.

-

Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with free access to standard laboratory chow and water.

-

Dosing Formulation: For oral administration, this compound is often formulated in a vehicle suitable for ensuring solubility and bioavailability. A common vehicle for oral dosing of chalcones is a mixture of Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and saline.

-

Administration: The compound is administered orally via gavage at a specific dosage, such as 160 mg/kg as reported for ICR mice.[1]

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. Common time points for pharmacokinetic studies include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Blood is typically drawn from the tail vein or via cardiac puncture at the terminal time point.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The resulting plasma is then stored at -80°C until analysis.

-

Sample Pre-treatment: Prior to analysis, plasma samples often undergo protein precipitation to remove interfering macromolecules. This is typically achieved by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation. The supernatant is then collected for analysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in biological matrices.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used for the separation of chalcones.

-

Mobile Phase: A gradient elution with a binary mobile phase system, such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B), is typically employed.

-

Flow Rate: The flow rate is optimized for the specific column and separation, often in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used to generate charged ions of the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) to monitor. This highly selective technique minimizes interference from other components in the plasma matrix.

-

-

Quantification: A calibration curve is generated using standards of known concentrations of this compound in the same biological matrix. The concentration of the analyte in the unknown samples is then determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of this compound.

References

4'-Hydroxy-2,4-dimethoxychalcone: A Technical Overview of its Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-2,4-dimethoxychalcone, a naturally occurring chalcone derivative found in the red herbal resin of Dracaena cochinchinensis, has garnered significant interest within the scientific community.[1][2][3][4] This comprehensive technical guide provides an in-depth overview of its molecular characteristics, synthesis, and multifaceted biological activities. The document details experimental protocols for its synthesis and for the evaluation of its antimalarial, antibacterial, and anticancer properties. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a flavonoid with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol .[5] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C17H16O4 | [5] |

| Molecular Weight | 284.31 g/mol | [5] |

| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

| CAS Number | 151135-64-7 | [6] |

| Appearance | Powder | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6][7] |

Synthesis

The primary method for synthesizing this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone and benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a generalized procedure based on established methods for chalcone synthesis.

Materials:

-

4-hydroxyacetophenone

-

2,4-dimethoxybenzaldehyde

-

Methanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Crushed ice

-

Dilute Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve equimolar amounts of 4-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde in methanol in a round-bottom flask.

-

Prepare a solution of potassium hydroxide or sodium hydroxide in methanol (a common catalyst concentration is 40-50%).

-

Slowly add the alkaline solution to the flask containing the acetophenone and benzaldehyde mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for the specified time (can range from a few hours to overnight) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the solution is neutralized.

-

A precipitate of this compound will form. Allow the mixture to stand, preferably in a refrigerator, to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold distilled water.

-

Purify the crude product by recrystallization from ethanol to obtain the pure this compound.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, including antimalarial, antibacterial, and anticancer effects.

Antimalarial Activity

This compound has shown activity against Plasmodium falciparum, the parasite responsible for malaria.

Materials:

-

Plasmodium falciparum culture (e.g., D6 and W2 strains)

-

Human red blood cells

-

RPMI 1640 medium supplemented with human serum and hypoxanthine

-

This compound stock solution in DMSO

-

[³H]-hypoxanthine

-

Microplates (96-well)

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the diluted compound to the wells of a 96-well microplate.

-

Add the P. falciparum-infected red blood cell suspension to each well.

-

Incubate the plates in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 48 hours.

-

After 48 hours, add [³H]-hypoxanthine to each well and incubate for another 24 hours.

-

Harvest the contents of each well onto a filter mat using a cell harvester.

-

Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the control.

Antibacterial Activity

Studies have demonstrated the antibacterial potential of chalcone derivatives.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution in DMSO

-

Microplates (96-well)

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial dilutions of this compound in MHB in a 96-well microplate.

-

Add the bacterial inoculum to each well.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth or by measuring the optical density at 600 nm.

Anticancer Activity and Signaling Pathways

Closely related chalcones have been shown to induce cell death in cancer cells through various mechanisms, including the induction of ferroptosis, endoplasmic reticulum (ER) stress, and the modulation of autophagy. A related compound, 4,4'-dimethoxychalcone (DMC), has been shown to induce ferroptosis by activating the Keap1/Nrf2/HMOX1 pathway and inhibiting ferrochelatase (FECH).[8] It also has been found to induce apoptosis in cancer cells via ER stress and disruption of autophagy.

Conclusion

This compound is a promising natural product with a diverse range of biological activities. The synthetic accessibility and the potential to modulate key cellular signaling pathways make it and its analogs attractive candidates for further investigation in the development of novel therapeutic agents. This guide provides a foundational resource for researchers to explore the full potential of this intriguing molecule.

References

- 1. periodicos.ufms.br [periodicos.ufms.br]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 4. biocompare.com [biocompare.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scitepress.org [scitepress.org]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. Flavonoid 4,4'-dimethoxychalcone induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway and inhibiting FECH - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 4'-Hydroxy-2,4-dimethoxychalcone: From Synthesis to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-2,4-dimethoxychalcone is a naturally occurring chalcone derivative found in the red herbal resin of Dracaena cochinchinensis.[1][2][3] Chalcones, a class of open-chain flavonoids, are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide range of biological activities, and this compound is no exception. It has demonstrated a remarkable spectrum of pharmacological effects, including antimalarial, antiprotozoal, antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive literature review of the research on this compound, with a focus on its synthesis, biological activities, and underlying mechanisms of action. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound

The primary method for synthesizing this compound, like other chalcones, is the Claisen-Schmidt condensation reaction.[4][5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[4][5]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2,4-dimethoxybenzaldehyde

-

4-hydroxyacetophenone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

-

Mortar and pestle (for grinding techniques)[6]

-

Round-bottom flask

-

Condenser

-

Heating mantle or water bath

-

Magnetic stirrer

-

Beakers

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: While stirring, slowly add an aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, to the reaction mixture. The base acts as a catalyst to facilitate the condensation.

-

Reaction: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is considered complete when the starting materials are no longer visible on the TLC plate.

-

Precipitation: Once the reaction is complete, the mixture is poured into cold water.

-

Neutralization: The solution is then acidified with a dilute solution of hydrochloric acid until it becomes neutral. This step protonates the chalcone product, causing it to precipitate out of the solution.

-

Isolation: The precipitated solid is collected by vacuum filtration using a Buchner funnel and washed with cold water to remove any remaining base and salts.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

A solvent-free "green synthesis" approach using grinding techniques has also been reported for chalcone synthesis, offering an environmentally friendly alternative.[6] This involves grinding the reactants and a solid base catalyst (e.g., solid NaOH) in a mortar and pestle at room temperature.[6]

Biological Activities and Quantitative Data

This compound exhibits a diverse range of biological activities. The following tables summarize the available quantitative data for its various effects.

Anticancer and Cytotoxic Activity

| Cell Line | Activity | IC50 Value | Reference |

| Plasmodium falciparum D6 | Antimalarial | 4.2 µM | [1][2] |

| Plasmodium falciparum W2 | Antimalarial | 4.8 µM | [1][2] |

| Human colorectal HCT116 cells | Antiproliferative | 4.1 µmol/L (for a related derivative) | [7] |

| Multiple Myeloma (RPMI8226) | Antiproliferative | 25.97 µM (for a related derivative) | [8] |

| Multiple Myeloma (MM.1S) | Antiproliferative | 18.36 µM (for a related derivative) | [8] |

| Multiple Myeloma (U266) | Antiproliferative | 15.02 µM (for a related derivative) | [8] |

| Breast Cancer (MCF-7) | Cytotoxic | 52.5 µM (for a related derivative) | [9] |

| Breast Cancer (MDA-MB-231) | Cytotoxic | 66.4 µM (for a related derivative) | [9] |

| Non-tumor (MCF-12F) | Cytotoxic | 232.8 µM (for a related derivative) | [9] |

| A549, HCT116, MCF7 | Cytotoxic | 41.99 ± 7.64 µM to 92.42 ± 30.91 µM (for related bis-chalcones) | [10] |

Anti-inflammatory Activity

| Assay | IC50 Value | Reference |

| TNFα-induced NF-κB activation | ~30 µM (for 4'-hydroxychalcone) | [11] |

Antioxidant Activity

| Assay | Activity/IC50 Value | Reference |

| DPPH radical scavenging | IC50 190 µg/mL (for a related derivative) | [12] |

| DPPH radical scavenging | 82.4% scavenging (for a related derivative) | [13] |

| Inhibition of lipid peroxidation | 82.3% inhibition (for a related derivative) | [13] |

Antibacterial Activity

| Bacteria | MIC Value | Reference |

| Staphylococcus aureus | 645 µg/mL (for a related derivative) | [14] |

| Escherichia coli | 812 µg/mL (for a related derivative) | [14] |

Pharmacokinetic Data

| Parameter | Value (in ICR mice, 160 mg/kg oral) | Reference |

| T1/2 (Half-life) | 1.94 hours | [1][2] |

| Cmax (Maximum Concentration) | 158 ng/mL | [1][2] |

| AUC (Area Under the Curve) | 384 ng•h/mL | [1][2] |

Experimental Protocols for Biological Assays

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Materials:

-

DPPH solution in methanol or ethanol

-

This compound solutions at various concentrations

-

Methanol or ethanol

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of this compound at different concentrations with a DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathways and Mechanisms of Action

Research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound and related chalcones. Key signaling pathways implicated include the NF-κB and MAPK pathways, as well as the induction of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is often associated with cancer and inflammatory diseases. Chalcones have been shown to inhibit NF-κB activation.[4][15][16][17]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are involved in regulating cell proliferation, differentiation, and apoptosis. Chalcones have been observed to modulate these pathways, often leading to anticancer effects.[7][16][18][19]

Caption: Modulation of MAPK signaling pathways by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Chalcones, including this compound, have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of the mitochondrial membrane potential.[7][8][12][18][20][21][22]

Caption: Induction of apoptosis via the mitochondrial pathway by this compound.

Conclusion

This compound is a promising natural product with a wide array of biological activities, making it a compelling candidate for further investigation in drug discovery and development. Its synthesis is readily achievable through the Claisen-Schmidt condensation. The compound has demonstrated significant anticancer, anti-inflammatory, and antioxidant effects, among others. The underlying mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB and MAPK, and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to explore the therapeutic potential of this and other related chalcones. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate its clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocompare.com [biocompare.com]

- 4. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. scitepress.org [scitepress.org]

- 7. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. O-prenylchalcones inhibit cell proliferation and activate apoptosis by inducing mitochondrial dysfunction in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxychalcones: A Technical Guide to Their Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of hydroxychalcones, a class of compounds belonging to the flavonoid family. Renowned for their diverse pharmacological activities, hydroxychalcones have emerged as promising candidates for the development of novel anti-inflammatory therapeutics.[1][2][3][4] This document details their mechanisms of action, summarizes quantitative data from key studies, outlines experimental protocols, and provides visual representations of the critical signaling pathways involved.

Introduction to Hydroxychalcones and Inflammation

Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] The presence and position of hydroxyl (-OH) groups on these aromatic rings are crucial for their biological activities, including their potent anti-inflammatory effects.[5][6] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Hydroxychalcones exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[5][6][7]

Mechanisms of Anti-inflammatory Action

Hydroxychalcones employ a multi-pronged approach to quell the inflammatory response, primarily by targeting key signaling pathways and enzymes involved in the production of inflammatory mediators.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes.[8] Several studies have demonstrated that hydroxychalcones can effectively inhibit the activation of NF-κB.[7][9][10][11] For instance, 4'-hydroxychalcone has been shown to inhibit TNFα-induced NF-κB pathway activation in a dose-dependent manner by inhibiting proteasome activity, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB subunits.[9] Similarly, 2'-hydroxychalcone has been found to inhibit the activation of NF-κB, thereby blocking the expression of cell adhesion molecules crucial for the inflammatory response.[11]

Mitogen-activated protein kinase (MAPK) signaling cascades are also critical in regulating the production of inflammatory cytokines and mediators. Hydroxychalcones have been shown to interfere with these pathways. For example, 2′-hydroxy-3,6′-dimethoxychalcone suppresses the production of pro-inflammatory mediators and cytokines through the MAPK and NF-κB signaling pathways in LPS-stimulated RAW 264.7 cells.[12]

Hydroxychalcones are potent inhibitors of enzymes that catalyze the synthesis of inflammatory mediators.

-

Cyclooxygenases (COX): These enzymes are responsible for the production of prostaglandins. Many hydroxychalcones exhibit inhibitory activity against COX, with a particular emphasis on the inducible isoform, COX-2.[1][7][13]

-

Lipoxygenases (LOX): LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Several hydroxychalcone derivatives have been identified as potent LOX inhibitors.[5][6] For instance, 2',5'-dimethoxy-3,4-dihydroxychalcone has been found to inhibit 5-lipoxygenase more effectively than quercetin.[14]

-

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to inflammation. Hydroxychalcones can suppress the expression of iNOS, thereby reducing NO production.[7][15]

Quantitative Anti-inflammatory Data

The following tables summarize the in vitro inhibitory activities of various hydroxychalcones against key inflammatory targets.

Table 1: Inhibition of Pro-inflammatory Enzymes by Hydroxychalcones

| Compound | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| 2',5'-dihydroxychalcone derivative | β-glucuronidase release | 1.6 ± 0.2 | Rat neutrophils (fMLP/CB stimulated) | [16][17] |

| 2',5'-dihydroxychalcone derivative | Lysozyme release | 1.4 ± 0.2 | Rat neutrophils (fMLP/CB stimulated) | [16][17] |

| 2',5'-dialkoxychalcone derivative | Nitric Oxide (NO) formation | 0.7 ± 0.06 | Murine microglial cells (N9, LPS stimulated) | [16][17] |

| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone | Nitric Oxide (NO) production | 1.10 | BV-2 microglial cells (LPS-activated) | [15][18] |

| 2′-hydroxy-3,4,5-trimethoxychalcone | Nitric Oxide (NO) production | 2.26 | BV-2 microglial cells (LPS-activated) | [15][18] |

| Chalcone 3c | Soybean Lipoxygenase (LOX) | 45 | In vitro enzyme assay | [19] |

| Chalcone 3h | Soybean Lipoxygenase (LOX) | 55 | In vitro enzyme assay | [19] |

| (E)-2-O-farnesyl chalcone | Lipoxygenase-1 (LOX-1) | 5.7 | In vitro enzyme assay | [20] |

| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | COX-2 | 0.092 | In vitro enzyme assay | [21] |

| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | 5-LOX | 0.136 | In vitro enzyme assay | [21] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Hydroxychalcones

| Compound | Cytokine Inhibited | Cell Line | Inducer | Reference |

| 2'-hydroxychalcone derivatives | TNF-α | RAW 264.7 | LPS | [2] |

| 4-hydroxy-4′-methoxychalcone | TNF-α, IL-6 | Not specified | Not specified | [15] |

| 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone | TNF-α, IL-1β, IL-6 | BV2 macrophages | LPS | [15] |

| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone | IL-1a, IL-6, IL-10 | BV-2 microglial cells | LPS | [15][18] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of common experimental protocols used to evaluate the anti-inflammatory properties of hydroxychalcones.

This assay measures the inhibitory effect of a compound on the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the hydroxychalcone for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

This assay determines the selective inhibitory activity of a compound against COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing hematin and a suitable substrate (e.g., arachidonic acid).

-

Incubation: Incubate the enzyme with the test compound at various concentrations for a specified time at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

This is a classic model of acute inflammation.

-